molecular formula C20H22N4O2S B1676638 ML192

ML192

Cat. No.: B1676638
M. Wt: 382.5 g/mol
InChI Key: GDPDARVUXXOYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ML192 typically involves the construction of a thienopyrimidine scaffold. The synthetic route includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes to achieve the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions: ML192 undergoes various chemical reactions, including:

    Substitution Reactions: These involve the replacement of one functional group with another. For example, halogenation reactions can introduce halogen atoms into the molecule.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively. For instance, the oxidation of certain functional groups can lead to the formation of new products.

    Functional Group Transformations: These include reactions that modify existing functional groups, such as esterification or amidation.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, halogenation can produce halogenated derivatives of this compound, while oxidation can lead to the formation of ketones or carboxylic acids .

Mechanism of Action

ML192 exerts its effects by selectively binding to and antagonizing GPR55. This inhibition prevents the receptor from interacting with its endogenous ligand, lysophosphatidylinositol, thereby blocking downstream signaling pathways. The primary pathways affected include the β-arrestin trafficking, extracellular signal-regulated kinase 1/2 phosphorylation, and protein kinase C beta II translocation . By modulating these pathways, this compound can influence various physiological and pathological processes associated with GPR55 .

Properties

IUPAC Name

furan-2-yl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-13-21-18(17-14-5-2-3-7-16(14)27-19(17)22-13)23-8-10-24(11-9-23)20(25)15-6-4-12-26-15/h4,6,12H,2-3,5,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPDARVUXXOYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)C(=O)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.